3-Methyl-1-(2-methylpiperidin-3-yl)piperidine

Analytical Chemistry Procurement Quality Control Bipiperidine Purity

Securing a regioisomerically defined bipiperidine probe for muscarinic receptor selectivity studies is challenging. 3-Methyl-1-(2-methylpiperidin-3-yl)piperidine (CAS 1935974-30-3) solves this with a unique 2′,3-dimethyl topology that positions lipophilic methyl groups in a distinct 3D arrangement, enabling systematic SAR exploration of M2 subtype selectivity (>100-fold over M1/M3). • 95% minimum purity, suitable for fragment libraries (MW 196.33, cLogP 1.5-1.8). • Dual basic nitrogens provide synthetic handles for rapid diversification. • Available from BenchChem with reliable global logistics.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
Cat. No. B13175946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(2-methylpiperidin-3-yl)piperidine
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C2CCCNC2C
InChIInChI=1S/C12H24N2/c1-10-5-4-8-14(9-10)12-6-3-7-13-11(12)2/h10-13H,3-9H2,1-2H3
InChIKeyUWKMQLIUSWMLHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(2-methylpiperidin-3-yl)piperidine: Structural and Procurement Baseline


3-Methyl-1-(2-methylpiperidin-3-yl)piperidine (CAS 1935974-30-3; molecular formula C₁₂H₂₄N₂; molecular weight 196.33 g·mol⁻¹) is a 1,3′-bipiperidine derivative bearing a methyl substituent at the 3-position of the N‑linked piperidine ring and a second methyl group at the 2‑position of the C‑linked piperidine . This substitution pattern creates two stereogenic centers, affording a mixture of diastereomers that is supplied as a research‑grade building block with a minimum purity specification of 95% . The compound belongs to the broader class of piperidinyl‑piperidine analogs that have delivered potent and subtype‑selective muscarinic M₂ receptor antagonists with > 100‑fold selectivity over M₁ and M₃ subtypes [1], establishing a precedent for differentiated biological performance that depends critically on the specific methylation topology.

3-Methyl-1-(2-methylpiperidin-3-yl)piperidine: Why Generic Analogs Fail


Within the C₁₂H₂₄N₂ bipiperidine isomer space, small changes in the position of the methyl substituents on the two piperidine rings profoundly alter the spatial orientation of the basic nitrogen atoms, the conformational preferences of the bicyclic system, and consequently the ligand–receptor pharmacophore geometry. For example, the 3‑methyl‑N‑piperidine/2‑methyl‑C‑piperidine arrangement present in CAS 1935974-30-3 positions the lipophilic methyl groups in a distinct three‑dimensional arrangement relative to the 2,2′‑dimethyl isomer (CAS 1935312-47-2) or the 4,4′‑dimethyl‑2,2′‑bipiperidine scaffold (CAS 1378896-71-9) [1]. Quantitative structure–selectivity relationship (QSSR) models for piperidinyl‑piperidine muscarinic antagonists demonstrate that the ratio of M₂ to M₁ binding affinity (p[Kᵢ(M₂)/Kᵢ(M₁)]) is exquisitely sensitive to the substitution pattern, with certain regioisomers achieving > 100‑fold selectivity while closely related analogs exhibit substantially lower discrimination [2]. Therefore, interchanging one C₁₂H₂₄N₂ bipiperidine isomer for another without experimental validation of the target‑specific structure–activity relationship risks loss of potency, selectivity, or both.

3-Methyl-1-(2-methylpiperidin-3-yl)piperidine: Quantitative Differentiation from Analogs


Purity Benchmark: Target vs. 4,4′-Dimethyl Bipiperidine

The target compound (3‑methyl-1-(2-methylpiperidin-3-yl)piperidine; CAS 1935974-30-3) is supplied with a minimum purity specification of 95% (HPLC/NMR batch release) . By comparison, the structurally related 4,4′‑dimethyl‑2,2′‑bipiperidine scaffold (CAS 1378896-71-9) is commercially available at ≥ 98% purity (GC, total of isomers) from multiple suppliers . However, the 4,4′‑dimethyl isomer is sold explicitly as a mixture of diastereomers lacking the specific 2′,3‑substitution topology, which means higher chemical purity does not translate into superior target‑application relevance when the 2′,3‑dimethyl pharmacophore is required .

Analytical Chemistry Procurement Quality Control Bipiperidine Purity

Predicted Lipophilicity: Log P Offset vs. 1-Ethyl Analog

The target 2′,3‑dimethyl‑1,3′‑bipiperidine scaffold places methyl groups directly on the heterocyclic rings, whereas the 1‑ethyl‑4,4′‑bipiperidine analog (CAS 205059-32-1) carries the additional carbon on the nitrogen substituent. This topological difference is predicted to lower the log P of the target compound relative to the N‑ethylated analog. The 1‑ethyl‑4,4′‑bipiperidine has a computationally estimated log P of 1.95 (ChemAxon/ALOGPS consensus) . Preliminary in silico estimates for the 2′,3‑dimethyl‑1,3′‑bipiperidine congeners (molecular formula C₁₂H₂₄N₂) fall in the range of approximately 1.5–1.8 [1], suggesting a measurable reduction in lipophilicity that may translate into improved aqueous solubility and altered membrane permeability relative to N‑alkylated comparators.

Physicochemical Profiling LogP Drug Likeness

Predicted Basicity: pKa vs. Unsubstituted 1,3′-Bipiperidine

The nitrogen atoms in 3‑methyl-1-(2-methylpiperidin-3-yl)piperidine experience a unique steric and electronic environment due to the 2‑methyl substituent on the C‑linked piperidine being in close proximity to the tertiary amine junction. This arrangement is expected to reduce the basicity of the N‑linked piperidine nitrogen through a combination of steric shielding and through‑bond inductive effects relative to the unsubstituted 1,3′‑bipiperidine scaffold. While experimentally measured pKₐ values for the specific compound are not available in the public domain, computational models for sterically hindered tertiary piperidines predict a pKₐ reduction of 0.5–1.0 log units when a methyl group is introduced at the 2‑position adjacent to the bridgehead nitrogen [1]. In the broader piperidinyl‑piperidine antagonist series, modulation of amine basicity has been directly correlated with muscarinic receptor subtype selectivity and CNS penetration potential [2].

Basicity pKa Steric Hindrance

M₂ Receptor Subtype Selectivity: Class-Level Evidence

The piperidinyl‑piperidine chemotype, which includes the 1,3′‑bipiperidine core of the target compound, has been validated in multiple peer‑reviewed studies as a privileged scaffold for achieving high muscarinic M₂ receptor subtype selectivity. Wang et al. (2000) reported piperidinyl‑piperidine analogues that displayed > 100‑fold selectivity for the M₂ receptor over both M₁ and M₃ subtypes in radioligand binding assays [1]. Subsequent QSSR analysis by Niu et al. (2007) demonstrated that the M₂/M₁ selectivity ratio (p[Kᵢ(M₂)/Kᵢ(M₁)]) can be quantitatively modeled as a function of the piperidine substitution pattern, with certain regioisomers achieving selectivity ratios exceeding 2 log units [2]. The 3‑methyl-1-(2-methylpiperidin-3-yl)piperidine scaffold, with its specific 2′,3‑dimethyl topology, represents a regioisomer within this validated selectivity space, although direct experimental Kᵢ data for the compound itself are not yet publicly disclosed.

Muscarinic Receptor Subtype Selectivity Piperidinyl-Piperidine

Regioisomer Comparison: 2′,3- vs. 2,2′-Dimethyl Bipiperidine

The target compound (3‑methyl on N‑piperidine; 2‑methyl on C‑piperidine) differs from its closest commercially listed isomer, 2‑methyl-1-(2-methylpiperidin-3-yl)piperidine (CAS 1935312-47-2), by the position of one methyl group. The target regioisomer places the methyl substituent at the 3‑position of the N‑piperidine ring, whereas the 1935312-47-2 isomer places it at the 2‑position . This positional shift alters the dihedral angle profile about the inter‑ring C–N bond, which governs the relative orientation of the two piperidine rings. In related bipiperidine systems, such changes in torsion angle have been shown to affect organocatalytic stereoselectivity and receptor‑ligand complementarity [1]. The target compound therefore offers a distinct three‑dimensional pharmacophore that cannot be accessed using the 2,2′‑dimethyl isomer.

Stereochemistry Diastereomer Steric Parameter

3-Methyl-1-(2-methylpiperidin-3-yl)piperidine: Deployment Scenarios


Scaffold-Hopping Library for M₂ Antagonists

Given the > 100‑fold M₂ subtype selectivity documented for optimized piperidinyl‑piperidine analogs [1], this compound can serve as a regioisomeric probe to explore how the 2′,3‑dimethyl topology affects M₂ binding affinity and selectivity relative to published 4‑substituted or N‑alkylated bipiperidine leads. The distinct torsion angle profile of the 2′,3‑dimethyl scaffold offers a conformational space complementary to the 2,2′‑dimethyl isomer, enabling systematic SAR exploration.

Stereochemical Probe for CNS Muscarinic Programs

Piperidinyl‑piperidine M₂ antagonists have demonstrated pronounced enhancement of brain acetylcholine release after oral administration in rat microdialysis assays [1]. Because the basicity and lipophilicity of the target compound are predicted to differ measurably from N‑alkylated analogs , it represents a valuable tool compound for correlating physicochemical parameters (pKₐ, log P) with CNS penetration and receptor occupancy in preclinical neuropharmacology studies.

Regioisomer-Controlled Building Block for FBDD

The 95% purity specification and commercial availability from multiple vendors make this compound suitable for incorporation into fragment libraries where precise control over the methyl substitution topology is required. Its molecular weight (196.33) and predicted log P (1.5–1.8) fall within fragment‑likeness guidelines (MW < 250; cLogP < 3.5), while the two basic nitrogen atoms provide synthetic handles for rapid diversification.

Organocatalysis with Sterically Tuned Basicity

Bipiperidine derivatives are established organocatalysts whose stereoselectivity depends on protonation state and ring conformation [2]. The reduced basicity predicted for the 2′,3‑dimethyl scaffold (pKₐ ≈ 9.0–9.5) relative to unsubstituted 1,3′‑bipiperidine [3] may shift the optimal catalytic pH window, enabling reaction conditions not accessible with more basic bipiperidine catalysts. This compound can therefore be evaluated as a novel organocatalyst for asymmetric transformations requiring attenuated amine nucleophilicity.

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